3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester
Overview
Description
3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a propionic acid methyl ester group
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been studied for their activity against various targets .
Mode of Action
Pyrrolidine derivatives have been reported to interact with their targets through various mechanisms .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
The physical and chemical properties such as melting point and boiling point can influence the compound’s bioavailability .
Result of Action
Pyrrolidine derivatives have been reported to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure enhances its binding affinity to various biological targets . This compound has been shown to interact with enzymes such as dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism . The interaction with DPP-IV can inhibit its activity, leading to potential therapeutic applications in managing diabetes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DPP-IV can modulate the incretin signaling pathway, which is crucial for insulin secretion and glucose homeostasis . Furthermore, this compound has been observed to affect gene expression by altering the transcriptional activity of certain genes involved in metabolic processes . This can lead to changes in cellular metabolism, impacting energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes and proteins, forming stable complexes . This binding can result in enzyme inhibition or activation, depending on the target. For example, the inhibition of DPP-IV by this compound involves the formation of a covalent bond with the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for prolonged biological activity . Over time, it can undergo hydrolysis, leading to the formation of its corresponding acid and alcohol derivatives . These degradation products can have different biological activities, potentially influencing cellular function in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance glucose metabolism and improve insulin sensitivity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction . Therefore, careful dosage optimization is essential for its therapeutic application.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, the compound’s interaction with DPP-IV can influence metabolic flux by altering the levels of incretin hormones, which play a role in glucose homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . In tissues, the compound is distributed based on its affinity for different biomolecules, with higher concentrations observed in the liver and kidneys . This distribution pattern is crucial for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its binding to targeting proteins . For instance, its interaction with nuclear receptors can facilitate its translocation to the nucleus, where it can influence gene expression . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect its stability and function within different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester typically involves the reaction of pyrrolidine with a suitable acylating agent. One common method involves the use of methyl 3-oxopropionate as the acylating agent. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the pyrrolidine on the acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.
Scientific Research Applications
3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(pyrrolidin-1-yl)propionic acid: This compound is similar but lacks the methyl ester group.
3-Oxo-3-(pyrrolidin-1-yl)butanoic acid methyl ester: This compound has an additional carbon in the alkyl chain.
Uniqueness
3-Oxo-3-(pyrrolidin-1-yl)propionic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
methyl 3-oxo-3-pyrrolidin-1-ylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)6-7(10)9-4-2-3-5-9/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMWBIRNDXNLPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)N1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76311-92-7 | |
Record name | methyl 3-oxo-3-(pyrrolidin-1-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.